molecular formula C7H16INOS B14622183 1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide CAS No. 58326-97-9

1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide

Cat. No.: B14622183
CAS No.: 58326-97-9
M. Wt: 289.18 g/mol
InChI Key: HPSLEWMOHIYKBT-UHFFFAOYSA-M
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Description

1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide is a chemical compound with a unique structure that includes a five-membered ring containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxathiolane derivatives.

Scientific Research Applications

1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. This interaction is often mediated by the unique structure of the oxathiolane ring and the presence of the trimethylammonium group, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolane: A parent compound with a similar ring structure but lacking the trimethylammonium group and iodide ion.

    Tetramethylammonium iodide: A compound with a similar ammonium group but without the oxathiolane ring.

    Betaine: A compound with a similar trimethylammonium group but different overall structure and properties.

Uniqueness

1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide is unique due to the combination of the oxathiolane ring and the trimethylammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58326-97-9

Molecular Formula

C7H16INOS

Molecular Weight

289.18 g/mol

IUPAC Name

trimethyl(1,3-oxathiolan-5-ylmethyl)azanium;iodide

InChI

InChI=1S/C7H16NOS.HI/c1-8(2,3)4-7-5-10-6-9-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

HPSLEWMOHIYKBT-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CSCO1.[I-]

Origin of Product

United States

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